molecular formula C9H6LiNO2S B6201015 lithium 2-(2,1-benzothiazol-3-yl)acetate CAS No. 2694729-38-7

lithium 2-(2,1-benzothiazol-3-yl)acetate

Cat. No.: B6201015
CAS No.: 2694729-38-7
M. Wt: 199.2
InChI Key:
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Description

Lithium 2-(2,1-benzothiazol-3-yl)acetate is a chemical compound that features a lithium ion bonded to the 2-(2,1-benzothiazol-3-yl)acetate anion. The benzothiazole moiety is a heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its significant biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(2,1-benzothiazol-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate acetic acid derivative. One common method is the condensation of 2-aminobenzenethiol with acetic acid or its derivatives under acidic conditions, followed by cyclization to form the benzothiazole ring . The lithium salt is then formed by neutralizing the resulting acid with lithium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,1-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Lithium 2-(2,1-benzothiazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-(2,1-benzothiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can enhance its solubility in polar solvents and potentially improve its biological activity. The lithium ion can also influence the compound’s interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

2694729-38-7

Molecular Formula

C9H6LiNO2S

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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